molecular formula C23H26N4OS B2420575 N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 1286515-36-3

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2420575
CAS No.: 1286515-36-3
M. Wt: 406.55
InChI Key: QIOVOWNMFTXPKI-UHFFFAOYSA-N
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Description

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom. The presence of multiple functional groups, including benzyl, ethylthio, phenyl, and triazaspiro moieties, makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

N-benzyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-29-21-20(19-11-7-4-8-12-19)25-23(26-21)13-15-27(16-14-23)22(28)24-17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOVOWNMFTXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps. One common method includes the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides. This process uses 2-bromoethan-1-ol as the brominating reagent and involves paired electrolysis, which employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly reagents and minimizing waste, are often applied in the industrial synthesis of similar spiro compounds.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

Uniqueness

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics, including the spirocyclic framework and the presence of an ethylsulfanyl group, suggest a diverse range of biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The molecular formula of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is C20H24N4SC_{20}H_{24}N_4S. The structure can be represented as follows:

IUPAC Name N Benzyl 2 ethylsulfanyl 3 phenyl 1 4 8 triazaspiror 4 5 deca 1 3 diene 8 carboxamide\text{IUPAC Name N Benzyl 2 ethylsulfanyl 3 phenyl 1 4 8 triazaspiror 4 5 deca 1 3 diene 8 carboxamide}

Biological Activity Overview

The biological activity of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific molecular pathways associated with cancer cell proliferation and survival. The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been highlighted as a promising mechanism for anticancer therapy .

Table 1: Summary of Anticancer Studies

StudyTargetResult
USP1/UAF1 complexInhibition leads to reduced cancer cell viability
Various cancer cell linesInduces apoptosis in treated cells

The proposed mechanism of action for N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide involves its interaction with key cellular targets:

  • Inhibition of Deubiquitinases : The compound targets the USP1/UAF1 complex, which plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer.
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival and apoptosis, it promotes programmed cell death in malignant cells.

Case Studies

Several research articles have documented the biological effects of related compounds that share structural similarities with N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole-spiro compounds exhibited significant antitumor efficacy against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that spiro compounds can effectively inhibit specific enzymes involved in tumor progression. These findings suggest that N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide could similarly affect enzyme activity related to cancer metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide?

  • The synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the spirocyclic core via cyclization reactions, often using reagents like ammonium acetate or thiourea derivatives .

Thioether Formation : Introduction of the ethylsulfanyl group through nucleophilic substitution or coupling reactions (e.g., using ethyl mercaptan or disulfide intermediates) .

Amidation : Attachment of the benzyl and carboxamide groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Critical factors include solvent polarity (e.g., DMF or dichloromethane) and temperature control (60–100°C) to minimize side reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms spirocyclic connectivity .
  • X-ray Crystallography : Resolves 3D geometry and validates spiro junction angles; SHELX programs are widely used for refinement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What initial assays are used to evaluate its biological activity?

  • In vitro Screening :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cytotoxicity testing on cell lines (e.g., MTT assay) to assess therapeutic index .
    • Physicochemical Profiling : Solubility (via HPLC) and logP measurements (shake-flask method) guide drug-likeness .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Variables to optimize :

VariableImpact on YieldEvidence
Solvent (DMF vs. THF)Higher polarity improves cyclization efficiency
Catalyst (Pd/C)Accelerates coupling reactions
Reaction TimeProlonged time (>24h) reduces degradation
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, solvent, and catalyst loading .

Q. What mechanistic insights explain the formation of the ethylsulfanyl group?

  • The thioether linkage likely forms via a radical-mediated pathway or SN2 displacement , depending on the reagent (e.g., ethyl disulfides vs. thiols) .
  • Kinetic studies (e.g., monitoring by TLC or in-situ IR) reveal rate dependence on base strength (e.g., K₂CO₃ vs. Et₃N) .

Q. How do structural analogs influence structure-activity relationships (SAR)?

  • Key Modifications :

  • 4-Chlorophenyl substitution (vs. phenyl): Enhances target binding affinity by 2-fold in kinase assays .
  • Ethylsulfanyl vs. propylsulfanyl : Longer chains reduce solubility but improve membrane permeability .
    • SAR Workflow :

Synthesize analogs with systematic substituent variations.

Test in parallel biological assays (e.g., IC₅₀ determination).

Perform QSAR modeling to predict optimal substituents .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility Checks :

  • Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) .
  • Standardize assay conditions (e.g., buffer pH, incubation time) across labs .
    • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding kinetics .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases) .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .

Methodological Considerations

  • Crystallography Refinement : SHELXL (from the SHELX suite) is recommended for high-resolution structure determination, particularly for resolving spirocyclic torsional angles .
  • Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR coupling constants) with computational predictions (e.g., DFT calculations) .

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